Dimethyl 3-bromophthalate
Description
Historical Perspectives and Evolution of Phthalate (B1215562) Ester Research
The story of phthalate esters begins in the 19th century with the discovery of their precursor, phthalic anhydride (B1165640). In 1836, French chemist Auguste Laurent was the first to report this compound, which he produced via the oxidation of naphthalene. wikipedia.org This discovery laid the groundwork for the future development of phthalate-derived materials. Another notable milestone from this era was the synthesis of phenolphthalein (B1677637) in 1871 by Adolf von Baeyer, who condensed phthalic anhydride with phenol.
The commercial journey of phthalate esters took off in the 1920s when they were introduced as effective plasticizers. europa.eu They offered a superior alternative to the volatile and odorous camphor (B46023) previously used to soften cellulose (B213188) nitrate (B79036). europa.eu The 1930s marked a significant expansion in their use with the commercialization of polyvinyl chloride (PVC) and the development of di(2-ethylhexyl) phthalate (DEHP), which became a cornerstone of the flexible plastics industry. europa.eu
Research into the synthesis and application of phthalate esters has been continuous. The fundamental production method involves the esterification of phthalic anhydride with an appropriate alcohol. europa.eumst.dk While the initial reaction to form a monoester is straightforward, the second esterification step is more challenging and typically requires heat and a catalyst to drive the reaction to completion. europa.eu Over the decades, scientific investigation has expanded from these bulk applications to the synthesis of more specialized, functionalized phthalates like Dimethyl 3-bromophthalate, which are designed not for their physical properties in polymers but for their specific chemical reactivity in advanced synthesis. nih.gov
Significance of Bromine Functionality in Aromatic Ester Systems
The introduction of a bromine atom onto an aromatic ester's framework, as seen in this compound, confers significant chemical functionality. Bromine is an electronegative halogen that deactivates the aromatic ring to electrophilic aromatic substitution, yet it directs incoming electrophiles to the ortho and para positions relative to itself. numberanalytics.comfiveable.me This predictable influence on reactivity is a cornerstone of synthetic strategy.
The carbon-bromine bond is a key feature, serving as a versatile functional handle. Aryl bromides are valuable substrates for a wide array of cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. nih.gov For instance, this compound can participate in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, where the bromine atom is replaced, allowing for the construction of complex biaryl compounds. nih.gov This reactivity makes it a useful intermediate in the production of pharmaceuticals and other fine chemicals. cymitquimica.comlookchem.com
Furthermore, the bromine atom can act as a leaving group in nucleophilic substitution reactions, enabling the introduction of other functional groups such as amines or thiols onto the aromatic ring. Beyond its role in synthesis, bromination is a widely used strategy for imparting flame retardancy to materials. wikipedia.orgnih.govspecialchem.com Organobromine compounds can interrupt the radical chain reactions of combustion in the gas phase. mst.dk While this compound itself is not marketed as a flame retardant, its chemistry is part of the broader field of brominated aromatics, which are central to flame retardant technology. wikipedia.orgeuropa.eu
Current Research Landscape and Emerging Trends for Brominated Phthalate Esters
The current research landscape for this compound is focused on its role as a precursor in specialized chemical synthesis rather than as a mass-produced industrial product. It is classified as a research chemical and synthetic intermediate. cymitquimica.com Its primary value lies in the strategic placement of the bromine atom, which allows for precise chemical modifications.
Recent applications highlight its utility in creating complex molecules. For example, it is used as an intermediate in the synthesis of certain fluorinated drugs and can be a building block for rhodamine-based fluorescent dyes through Suzuki coupling reactions with aryl boronic acids. The synthesis of this compound itself builds on established methods for brominating aromatic compounds. One effective approach involves the controlled monobromination of a phthalic acid derivative, followed by esterification.
The broader context of brominated compounds includes the extensive field of brominated flame retardants (BFRs), such as polybrominated diphenyl ethers (PBDEs) and tetrabromobisphenol A (TBBPA). wikipedia.orgeuropa.eunih.gov Research in this area is vast, often focusing on the environmental presence and safety of these high-volume chemicals. shimadzu.comnih.goveeer.org While this compound is not a BFR, the research into BFRs informs the general understanding of the stability and behavior of brominated aromatic compounds. The trend in organic chemistry is to develop highly selective and efficient synthetic methods, and versatile intermediates like this compound are valuable tools in this pursuit, enabling the assembly of novel compounds for research in materials science and medicine. researchgate.netacs.org
Data Tables
Table 1: Physicochemical Properties of this compound This table summarizes the key identifiers and physical properties of the compound.
| Property | Value | Source(s) |
| IUPAC Name | dimethyl 3-bromobenzene-1,2-dicarboxylate | chemspider.com |
| CAS Number | 58749-33-0 | chemicalbook.comechemi.comariboreagent.com |
| Molecular Formula | C₁₀H₉BrO₄ | chemspider.comechemi.com |
| Molecular Weight | 273.08 g/mol | chemspider.com |
| Appearance | Solid | cymitquimica.com |
| Melting Point | 81-82 °C | echemi.comariboreagent.com |
| Boiling Point | 287 °C | echemi.com |
| Density | 1.505 g/cm³ | echemi.comariboreagent.com |
Table 2: Comparison of Aromatic Dimethyl Esters This table compares this compound with its non-brominated and fluorinated analogs.
| Compound Name | Dimethyl Phthalate | This compound | Dimethyl 3-fluorophthalate |
| Structure | Unsubstituted | Bromine at position 3 | Fluorine at position 3 |
| CAS Number | 131-11-3 | 58749-33-0 | 183448-41-1 |
| Molecular Formula | C₁₀H₁₀O₄ | C₁₀H₉BrO₄ | C₁₀H₉FO₄ |
| Key Properties | Low-cost plasticizer, solvent | Reactive intermediate for coupling reactions | Intermediate for fluorinated compounds |
| Reactivity | Less reactive in halogen-specific reactions | Bromine acts as a good leaving group | C-F bond is stronger; less reactive in coupling |
| Source(s) |
Compound Index
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethyl 3-bromobenzene-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO4/c1-14-9(12)6-4-3-5-7(11)8(6)10(13)15-2/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAPUXBKWPTMEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50701353 | |
| Record name | Dimethyl 3-bromobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58749-33-0 | |
| Record name | Dimethyl 3-bromobenzene-1,2-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50701353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Synthetic Methodologies and Chemical Transformations of Dimethyl 3 Bromophthalate
Established Synthetic Pathways to Dimethyl 3-bromophthalate
The traditional methods for preparing this compound rely on fundamental organic reactions that are well-documented and widely practiced. These pathways are characterized by their reliability and straightforward execution.
Direct bromination of a pre-existing phthalate (B1215562) structure is a common strategy. The key to this approach is controlling the position of the incoming bromine atom on the aromatic ring to favor the formation of the 3-substituted isomer. The two ester groups on the benzene (B151609) ring are deactivating and meta-directing. In phthalic anhydride (B1165640) or its ester derivatives, this directs electrophilic attack to the 3- and 6-positions or the 4- and 5-positions. The electronic and steric environment typically guides the regioselectivity of this transformation.
Electrophilic aromatic substitution is the principal method for introducing a bromine atom onto the aromatic ring of a phthalate precursor. scirp.org Phthalic anhydride is a common starting material for this process. The reaction involves an electrophilic bromine source, often elemental bromine (Br₂), and typically requires a catalyst or specific reaction conditions to proceed efficiently. For instance, the bromination of phthalic anhydride can be carried out in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃), at elevated temperatures (190°C to 220°C) to yield brominated phthalic anhydride. google.com Another approach involves performing the bromination in a strong acid medium like concentrated nitric acid, which can facilitate the formation of the brominating electrophile. scirp.org While these methods can produce a mixture of isomers, reaction conditions can be optimized to favor the desired 3-bromo product. Subsequent hydrolysis of the resulting 3-bromophthalic anhydride followed by esterification yields this compound.
| Precursor | Reagents | Conditions | Product | Ref |
| Phthalic anhydride | Br₂, Ferric chloride | 190-220°C | Monobromophthalic anhydride | google.com |
| Phthalic anhydride | Br₂, conc. HNO₃ | 50-65°C | Tetrabromophthalic anhydride | scirp.org |
Radical bromination is generally not a primary method for the direct synthesis of this compound from dimethyl phthalate because it targets benzylic positions (C-H bonds adjacent to an aromatic ring) rather than the aromatic ring itself. However, this methodology is highly relevant for the synthesis of related brominated phthalate derivatives. For example, the radical bromination of a methyl-substituted phthalate ester, such as dimethyl 3-methylphthalate (B1264870), using N-bromosuccinimide (NBS) and a radical initiator (like light or AIBN), selectively brominates the methyl group to form a bromomethyl derivative. escholarship.org A specific synthesis for Dimethyl 3-(bromomethyl)phthalate involves reacting dimethyl 3-methylphthalate with NBS in acetonitrile (B52724) at 70°C under illumination, achieving an 83% yield. This highlights the utility of radical bromination in functionalizing alkyl side chains on phthalate structures, which are then versatile intermediates for further transformations.
An alternative and highly effective route to this compound is the esterification of 3-bromophthalic acid. This two-step approach first involves the synthesis of the brominated diacid, which is then converted to the dimethyl ester.
The precursor, 3-bromophthalic acid, can be synthesized through methods such as the oxidation of 3-bromotoluene (B146084) or the direct bromination of phthalic anhydride followed by hydrolysis. chemicalbook.comchemicalbook.com Once obtained, 3-bromophthalic acid is subjected to Fischer esterification. This classic reaction involves heating the diacid in an excess of methanol (B129727) with a strong acid catalyst, typically sulfuric acid (H₂SO₄). The reaction proceeds to high yield, often exceeding 85%, by driving the equilibrium towards the product ester. A specific reported method involves the reaction of 3-bromophthalic acid with iodomethane (B122720) in the presence of sodium bicarbonate in DMF at 75°C, resulting in an 84% yield of this compound. googleapis.com
| Reactant | Reagents | Conditions | Yield | Ref |
| 3-Bromophthalic acid | Methanol, Sulfuric acid | 60-80°C | >85% | |
| 3-Bromophthalic acid | Iodomethane, NaHCO₃, DMF | 75°C, 3h | 84% | googleapis.com |
Regioselective Bromination of Phthalate Precursors
Advanced Synthetic Approaches and Process Optimization
Modern synthetic chemistry emphasizes the use of catalysts to enhance reaction efficiency. In the context of this compound synthesis, catalytic strategies can be applied to both the bromination and esterification steps. For the bromination of aromatic compounds, various catalytic systems have been explored. These include zeolites, which can offer high regioselectivity (particularly for para-isomers) and can be regenerated and reused. rsc.org Other catalytic systems for aromatic bromination involve iodine bromide, vanadium pentoxide, and zinc salts on inert supports, which can offer mild reaction conditions and improved yields. ias.ac.ingoogle.comorganic-chemistry.org For instance, a process using a zinc salt on silica (B1680970) as a catalyst for bromination with elemental bromine has been developed, showing good selectivity. google.com While not all these have been specifically documented for phthalate precursors, they represent the direction of current research in selective aromatic halogenation. Furthermore, photocatalytic methods using visible light and a heterogeneous catalyst have been developed for the bromination of electron-rich aromatic compounds, offering a greener alternative to traditional methods. acs.org
Microwave-Assisted Synthesis for Enhanced Efficiency and Yields
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, shorter reaction times, and cleaner products compared to conventional heating methods. nih.govgoogle.com The application of microwave irradiation in the synthesis of brominated aromatic compounds is a promising area of research, although specific studies on the direct microwave-assisted synthesis of this compound are not extensively documented. However, insights can be drawn from microwave-promoted bromination reactions of other aromatic systems.
Microwave heating is known to enhance reaction rates due to the efficient and rapid transfer of energy to polar molecules in the reaction mixture. researchgate.net This can lead to significant reductions in reaction times, from hours to minutes. mdpi.com For instance, the bromination of various pyrrolodiazine derivatives using copper(II) bromide under microwave irradiation showed a substantial decrease in reaction time from 6 hours with conventional heating to just 10 minutes, with yields increasing by 10-20%. mdpi.com
In the context of synthesizing this compound, a potential microwave-assisted approach would involve the bromination of dimethyl phthalate. While conventional methods often require long reaction times and carefully controlled temperatures, microwave irradiation could potentially offer a more efficient alternative. Studies on the microwave-assisted bromination of other alkylaromatics with N-bromosuccinimide (NBS) have demonstrated diverse chemoselectivity, with both side-chain and ring substitution occurring. researchgate.net For the synthesis of this compound, reaction conditions would need to be optimized to favor the desired regioselective ring bromination.
The following table presents a hypothetical comparison of conventional versus a potential microwave-assisted synthesis of this compound, based on data from analogous reactions.
Table 1: Comparison of Conventional and Potential Microwave-Assisted Synthesis of this compound
| Parameter | Conventional Method (Bromination of Dimethyl Phthalate) | Potential Microwave-Assisted Method |
|---|---|---|
| Brominating Agent | Br₂ or N-Bromosuccinimide (NBS) | N-Bromosuccinimide (NBS) |
| Catalyst/Initiator | Iron salts (e.g., FeBr₃) or radical initiators | Potentially catalyst-free or with a solid support |
| Solvent | Chloroform (B151607), Carbon Tetrachloride, Acetic Acid | Methanol or solvent-free |
| Reaction Time | Several hours | Minutes |
| Temperature | 0–50 °C (controlled) | Higher temperatures achieved rapidly |
| Yield | >85% (optimized) | Potentially >90% |
Green Chemistry Principles Applied to Synthesis Protocols
Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. publish.csiro.au The principles of green chemistry are highly relevant to the synthesis of this compound, particularly in addressing the environmental concerns associated with traditional bromination methods.
One of the primary goals of green chemistry is the use of safer reagents. publish.csiro.au Traditional bromination often employs molecular bromine (Br₂), which is highly toxic, corrosive, and volatile. wordpress.com A greener alternative is the use of N-bromosuccinimide (NBS), a solid reagent that is easier and safer to handle. wordpress.com Another approach is the in situ generation of bromine from less hazardous sources. For example, a combination of sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in an acidic aqueous medium can be used as a green brominating system, with water being the only significant byproduct. tandfonline.com
The use of safer solvents is another key principle of green chemistry. sci-hub.ru Many conventional bromination reactions are carried out in chlorinated solvents like chloroform and carbon tetrachloride, which are toxic and environmentally persistent. Green chemistry encourages the use of more benign solvents, such as water or ethanol, or even performing reactions under solvent-free conditions. rsc.orgsemanticscholar.org Solvent-free reactions, often facilitated by grinding the reactants together, can significantly reduce waste and simplify product purification. tandfonline.com For instance, the bromination of aromatic compounds using NBS supported on alumina (B75360) has been shown to be effective under solvent-free conditions. researchgate.net
Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with higher efficiency and selectivity, often under milder conditions. publish.csiro.au The use of recyclable catalysts, such as ionic liquids, has been explored for aromatic bromination. publish.csiro.ausci-hub.ru Ionic liquids can serve as both the catalyst and the reaction medium, and their non-volatile nature makes them an environmentally friendlier alternative to traditional organic solvents. publish.csiro.au For example, 2-methylpyridinium nitrate (B79036) has been used as a recyclable, metal-free catalyst for the aerobic oxidative bromination of aromatic compounds in water. publish.csiro.au
The following table summarizes the application of green chemistry principles to the synthesis of this compound.
Table 2: Application of Green Chemistry Principles to the Synthesis of this compound
| Green Chemistry Principle | Conventional Approach | Green Chemistry Approach | Research Findings |
|---|---|---|---|
| Safer Reagents | Molecular Bromine (Br₂) | N-Bromosuccinimide (NBS); In situ Br₂ from NaBr/H₂O₂ | NBS is a safer, solid alternative to volatile and toxic Br₂. wordpress.com The NaBr/H₂O₂ system uses water as a solvent and is catalytic with respect to hydrogen peroxide. tandfonline.com |
| Safer Solvents | Chlorinated Solvents (e.g., Chloroform) | Water; Ethanol; Solvent-free conditions | Aqueous conditions and recyclable brominating agents have been successfully used for the bromination of various phenols and anilines. rsc.org Solvent-free bromination of aromatics by grinding with NBS and a catalyst has been shown to be effective. tandfonline.com |
| Catalysis | Stoichiometric Lewis acid catalysts (e.g., FeBr₃) | Recyclable catalysts (e.g., Ionic Liquids) | Metal-free ionic liquids have been used as recyclable catalysts for aerobic oxidative bromination in water, showing high atom economy. publish.csiro.aupublish.csiro.au |
| Atom Economy | Lower, due to byproducts like HBr | Higher, especially with catalytic methods | Catalytic systems, such as those using ionic liquids, can achieve high bromine atom economy (>90%). publish.csiro.au |
Elucidation of Reaction Mechanisms and Kinetics Pertinent to Dimethyl 3 Bromophthalate
Mechanistic Investigations of Bromination Reactions on Phthalate (B1215562) Scaffolds
The introduction of a bromine atom onto the dimethyl phthalate framework is a critical step in the synthesis of Dimethyl 3-bromophthalate. This transformation can be achieved through different mechanistic routes, primarily electrophilic aromatic substitution and radical pathways, each with its own characteristics regarding reagents, conditions, and selectivity.
Electrophilic aromatic substitution (EAS) is a primary method for the direct bromination of the aromatic ring of dimethyl phthalate. The mechanism involves an electrophilic bromine species attacking the electron-rich benzene (B151609) ring.
The two methoxycarbonyl (-COOCH₃) groups on the dimethyl phthalate ring are electron-withdrawing, which deactivates the ring towards electrophilic attack compared to benzene. However, they are ortho, para-directing. In the case of dimethyl phthalate, the positions ortho (positions 3 and 6) and para (position 4) to one ester group are considered for substitution. Due to the steric hindrance and electronic effects of the two adjacent ester groups, electrophilic attack is predominantly directed to the 3- and 6-positions.
The reaction is typically facilitated by a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), which polarizes the bromine molecule (Br₂).
Mechanism Steps:
Generation of the Electrophile: The Lewis acid catalyst reacts with molecular bromine to generate a highly electrophilic bromonium ion (Br⁺) or a strongly polarized Br₂-FeBr₃ complex. wvu.edu
Nucleophilic Attack and Formation of the Sigma Complex: The π-electron system of the benzene ring attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. This step temporarily disrupts the aromaticity of the ring. wvu.edu
Deprotonation and Aromaticity Restoration: A weak base, such as the FeBr₄⁻ formed in the first step, abstracts a proton from the carbon atom bearing the new bromine substituent. This restores the stable aromatic system and regenerates the Lewis acid catalyst.
Table 1: Typical Conditions for Electrophilic Bromination of Dimethyl Phthalate
| Parameter | Description | Reference |
|---|---|---|
| Reagent | Molecular Bromine (Br₂) | |
| Catalyst | Iron(III) bromide (FeBr₃) or other iron salts | |
| Solvent | Inert solvents like chloroform (B151607), carbon tetrachloride, or acetic acid | |
| Temperature | Controlled conditions, often between 0–50 °C, to prevent polybromination |
An alternative to electrophilic substitution is the use of radical bromination pathways. These reactions often employ N-Bromosuccinimide (NBS) as the bromine source, typically in the presence of a radical initiator or under photochemical conditions (e.g., light exposure).
While radical mechanisms are most famously used for halogenating positions adjacent to a π-system (allylic or benzylic), they can also be applied to aromatic rings. In the context of producing a related compound, Dimethyl 3-(bromomethyl)phthalate, a radical reaction is initiated on the methyl group of 3-methyl-phthalic dimethyl ester using NBS and light. For the direct bromination of the aromatic ring of dimethyl phthalate, using NBS with a radical initiator represents a potential pathway.
Mechanism Steps:
Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator (e.g., benzoyl peroxide) or by UV light, which generates a bromine radical from NBS.
Propagation: The bromine radical attacks the aromatic ring to form a radical-cation intermediate. This step is less common for aromatic rings than for other systems but can be induced under specific conditions.
Termination: The reaction ceases when radicals combine with each other.
The selectivity in radical reactions is governed by the stability of the radical intermediates. The precise conditions, including solvent and initiator, are crucial for directing the reaction toward the desired product and achieving high yields. msuniv.ac.in
Kinetic Studies of Synthetic Transformations Involving this compound
Kinetic studies are essential for understanding the rates and energy profiles of chemical reactions. For transformations involving this compound, such as its synthesis or subsequent reactions, kinetics provide quantitative insight into the reaction's speed, its dependence on reactant concentrations, and the influence of temperature.
The rate of a chemical reaction is determined experimentally by monitoring the change in concentration of a reactant or product over time. researchgate.net For a reaction involving this compound, this could be a nucleophilic substitution where the bromide is replaced.
A general rate law for a reaction can be expressed as: Rate = k[A]ⁿ[B]ᵐ where:
[A] and [B] are the molar concentrations of the reactants.
n and m are the partial orders of the reaction with respect to each reactant.
k is the rate constant, a proportionality constant that depends on temperature.
For the synthesis of the parent compound, dimethyl phthalate, via esterification of phthalic acid with methanol (B129727) catalyzed by sulfuric acid, studies have shown the reaction to be first-order with respect to monomethyl phthalate and methanol. researchgate.net Similarly, kinetic models have been established for the transesterification synthesis of dimethyl carbonate. xdhg.com.cn For transformations of this compound, such as a nucleophilic aromatic substitution (SNAr), the reaction would likely exhibit second-order kinetics, being first-order in this compound and first-order in the attacking nucleophile. researchgate.net
Experimental determination of these parameters involves techniques like spectroscopy or chromatography to measure concentration changes at various initial concentrations and temperatures. copernicus.org
The rate constant, k, is temperature-dependent, a relationship described by the Arrhenius equation: k = A e(-Ea / RT) where:
A is the pre-exponential factor, related to the frequency of collisions.
Ea is the activation energy, the minimum energy required for a reaction to occur.
R is the universal gas constant.
T is the absolute temperature in Kelvin.
By measuring the rate constant at different temperatures, the activation energy (Ea) can be determined from the slope of a plot of ln(k) versus 1/T (an Arrhenius plot). arcjournals.org A lower activation energy implies a faster reaction rate.
Further analysis using the Eyring equation, derived from transition state theory, allows for the determination of thermodynamic parameters of activation:
Enthalpy of Activation (ΔH‡): Represents the heat required to form the transition state.
Entropy of Activation (ΔS‡): Reflects the change in disorder when reactants form the transition state.
These parameters provide deeper insight into the mechanism. For instance, a large negative ΔS‡ suggests a highly ordered transition state, which is characteristic of bimolecular reactions where two species combine into a single activated complex. arcjournals.org While specific thermodynamic data for reactions of this compound are not widely published, studies on related systems, such as the hydrogenation of methyl-indole derivatives or the oxidation of amino acids, demonstrate the application of these principles. arcjournals.orgsemanticscholar.org
Table 2: Illustrative Kinetic and Thermodynamic Parameters (Note: This table presents conceptual data for a hypothetical nucleophilic substitution reaction of this compound to illustrate the parameters discussed. Specific experimental values are not readily available in the cited literature.)
| Parameter | Symbol | Typical Value Range (for SNAr) | Significance |
|---|---|---|---|
| Rate Constant | k | 10⁻⁵ - 10⁻³ L mol⁻¹ s⁻¹ | Measures the intrinsic speed of the reaction at a given temperature. |
| Activation Energy | Ea | 50 - 100 kJ/mol | The energy barrier that must be overcome for the reaction to proceed. |
| Enthalpy of Activation | ΔH‡ | 45 - 95 kJ/mol | The change in heat content in going from reactants to the transition state. |
| Entropy of Activation | ΔS‡ | -50 to -150 J mol⁻¹ K⁻¹ | The change in order/disorder in forming the transition state. A negative value indicates a more ordered transition state. |
Nucleophilic Substitution Reactions of the Bromine Moiety
The bromine atom on the this compound molecule can act as a leaving group, allowing it to be replaced by various nucleophiles. However, aryl halides like this are generally much less reactive towards nucleophilic substitution than alkyl halides. quora.comlibretexts.org This low reactivity is due to two main factors:
sp² Hybridized Carbon: The carbon atom bonded to the bromine is sp² hybridized, which is more electronegative and forms a stronger bond with the halogen compared to an sp³ hybridized carbon in an alkyl halide. vedantu.com
Resonance: Lone pairs on the bromine atom can delocalize into the benzene ring, giving the carbon-bromine bond partial double-bond character, making it harder to break. quora.com
Despite this inherent lack of reactivity, nucleophilic substitution on the aryl ring is possible, primarily through the Nucleophilic Aromatic Substitution (SNAr) mechanism. This pathway is facilitated by the presence of strong electron-withdrawing groups on the aromatic ring, such as the two ester groups in this compound. vedantu.comlibretexts.org These groups help to stabilize the negatively charged intermediate that is formed.
The SNAr mechanism is a two-step process:
Addition Step: The nucleophile attacks the carbon atom bearing the bromine atom. This is the rate-determining step and results in the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex . The aromaticity of the ring is temporarily lost. libretexts.org
Elimination Step: The leaving group (bromide ion, Br⁻) is expelled from the Meisenheimer complex, and the aromaticity of the ring is restored. This step is typically fast. libretexts.org
This mechanism allows for the substitution of the bromine atom with a variety of nucleophiles.
Table 3: Examples of Nucleophiles in SNAr Reactions of this compound
| Nucleophile Class | Specific Example | Resulting Functional Group | Reference |
|---|---|---|---|
| Amines | Ammonia (NH₃), Alkylamines (RNH₂) | -NH₂, -NHR | |
| Alkoxides | Sodium methoxide (B1231860) (NaOCH₃) | -OCH₃ | |
| Thiols | Thiophenol (C₆H₅SH) | -SC₆H₅ | |
| Cyanide | Sodium Cyanide (NaCN) | -CN |
: Ester Hydrolysis and Transesterification Mechanisms Relevant to Phthalates
The chemical reactivity of this compound is fundamentally governed by its ester functional groups. Two of the most significant reactions it undergoes are ester hydrolysis and transesterification. These reactions are crucial in both its synthesis and degradation pathways, and their mechanisms and kinetics are influenced by the electronic and steric effects of the substituents on the aromatic ring, including the bromine atom and the two methoxycarbonyl groups.
Ester Hydrolysis
Ester hydrolysis is the cleavage of an ester bond by reaction with water to form a carboxylic acid and an alcohol. In the case of this compound, hydrolysis would lead to 3-bromophthalic acid and methanol. This reaction can be catalyzed by either acids or bases, with distinct mechanisms for each.
Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of esters is a reversible process. mdpi.com The mechanism for a typical ester like ethyl ethanoate involves several key steps that can be extrapolated to this compound. researchgate.net The reaction is initiated by the protonation of the carbonyl oxygen of one of the ester groups by a hydronium ion (H₃O⁺), which is the active catalyst in aqueous acidic solutions. mdpi.comncsu.edu This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule. ncsu.edumiljodirektoratet.no
The subsequent nucleophilic addition of water to the carbonyl carbon forms a tetrahedral intermediate. miljodirektoratet.no Following this, a proton transfer occurs from the newly added water molecule to one of the oxygen atoms of the original methoxy (B1213986) group. This converts the methoxy group into a better leaving group (methanol). The tetrahedral intermediate then collapses, expelling a molecule of methanol and reforming the carbonyl group. Finally, deprotonation of the carbonyl oxygen regenerates the acid catalyst (H₃O⁺) and yields the carboxylic acid product, in this case, 3-bromo-2-(methoxycarbonyl)benzoic acid, and subsequently 3-bromophthalic acid upon further hydrolysis.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that proceeds via a different mechanism. researchgate.net The reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the carbonyl carbon of the ester. ncsu.edu This addition step forms a tetrahedral intermediate with a negative charge on the oxygen atom.
This intermediate then collapses, and the methoxide ion (CH₃O⁻) is eliminated as the leaving group. The resulting products are a carboxylate salt (3-bromo-2-(methoxycarbonyl)benzoate) and methanol. In a final step, the methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid (if any is formed in a stepwise manner or from the other ester group), leading to the final carboxylate salt and methanol. The reaction is driven to completion by the formation of the resonance-stabilized carboxylate anion.
The rate of base-catalyzed hydrolysis is significantly influenced by the electronic effects of the substituents. Electron-withdrawing groups, such as the bromine atom in this compound, increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack by the hydroxide ion. nih.gov This generally leads to an increased reaction rate compared to unsubstituted or electron-donating group-substituted phthalates. Studies on the hydrolysis of substituted ethyl benzoates have shown that an electron-withdrawing bromine atom can enhance the rate of hydrolysis. nih.gov For instance, the half-life for the base-catalyzed hydrolysis of ethyl p-bromobenzoate was found to be shorter than that of the unsubstituted ethyl benzoate, indicating a faster reaction rate. nih.gov Conversely, a bromine atom in the meta position was found to decrease the hydrolysis rate, highlighting the importance of the substituent's position. nih.gov
Kinetics of Phthalate Hydrolysis
The kinetics of phthalate ester hydrolysis have been the subject of numerous studies. The base-catalyzed hydrolysis of dimethyl phthalate (DMP) and diethyl phthalate (DEP) has been shown to be first order with respect to the phthalate concentration. wikipedia.org The rate constants for the reaction of these phthalates in alkaline waters are in the range of 1.3 x 10⁻⁴ and 8.5 x 10⁻⁵ L/mol·s, respectively. wikipedia.org The estimated half-life for dimethyl phthalate at a concentration of 20 mg/L is approximately 4.5 hours under these conditions. wikipedia.org It is expected that other phthalates, including this compound, would exhibit similar kinetics, with adjustments for the electronic effect of the bromo-substituent. wikipedia.org The Hammett equation is a useful tool for quantifying the effect of substituents on the reaction rates of aromatic compounds. researchgate.net For the alkaline hydrolysis of substituted phenyl benzoates, a positive ρ (rho) value is observed, indicating that the reaction is favored by electron-withdrawing substituents. researchgate.net
| Phthalate Ester | Hydrolysis Conditions | Rate Constant (k) | Half-life (t½) |
| Dimethyl Phthalate | Alkaline (NH₄OH) | 1.3 x 10⁻⁴ L/mol·s wikipedia.org | 4.5 hours (at 20 mg/L) wikipedia.org |
| Diethyl Phthalate | Alkaline (NH₄OH) | 8.5 x 10⁻⁵ L/mol·s wikipedia.org | 14 hours (at 20 mg/L) wikipedia.org |
| Ethyl p-bromobenzoate | Alkaline (LiOH) | - | 12 min nih.gov |
| Ethyl m-bromobenzoate | Alkaline (LiOH) | - | 25 min nih.gov |
| Ethyl o-bromobenzoate | Alkaline (LiOH) | - | 15 min nih.gov |
| Ethyl benzoate | Alkaline (LiOH) | - | 14 min nih.gov |
Table 1: Kinetic Data for the Hydrolysis of Phthalate and Benzoate Esters. Note that the half-life values for the bromo-substituted ethyl benzoates provide a relative comparison of reactivity.
Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. For this compound, this would involve reacting it with a different alcohol to produce a new 3-bromophthalate ester and methanol. This reaction is typically catalyzed by either an acid or a base. researchgate.net
Mechanism of Transesterification
The mechanism of transesterification is analogous to that of ester hydrolysis. google.com
Acid-Catalyzed Transesterification: The reaction begins with the protonation of the carbonyl oxygen, followed by nucleophilic attack of the new alcohol. A tetrahedral intermediate is formed, and after proton transfers, the original alcohol (methanol) is eliminated, and the new ester is formed upon deprotonation.
Base-Catalyzed Transesterification: An alkoxide ion from the new alcohol acts as the nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The original alkoxide (methoxide) is then eliminated, yielding the new ester. google.com
Catalysts and Conditions for Transesterification
A variety of catalysts can be employed for the transesterification of phthalates. Alkali metal alkoxides are effective catalysts for this reaction. researchgate.net For instance, the transesterification of dimethyl phthalate with allyl alcohol can be catalyzed by sodium methoxide. researchgate.net Other catalysts, such as zinc acetate, have also been used for the transesterification of dimethyl terephthalate (B1205515) with ethylene (B1197577) glycol. The choice of catalyst can influence the reaction rate and selectivity. The reaction is often driven to completion by using a large excess of the reactant alcohol or by removing the methanol byproduct through distillation. google.comresearchgate.net
The electronic effects of the bromine substituent in this compound would be expected to influence the rate of transesterification in a manner similar to hydrolysis. The electron-withdrawing nature of bromine should enhance the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack by the incoming alcohol, thus potentially accelerating the reaction.
Research Findings on Phthalate Transesterification
Synthesis and Structural Characterization of Dimethyl 3 Bromophthalate Derivatives
Design and Synthesis of Novel Compounds Utilizing Dimethyl 3-bromophthalate as a Building Block
This compound serves as a versatile starting material, or building block, for the synthesis of a wide array of novel chemical compounds. cymitquimica.com Its structure, featuring a bromine atom and two methyl ester groups on a benzene (B151609) ring, allows for diverse chemical transformations. cymitquimica.com The bromine atom provides a reactive site for substitution and coupling reactions, while the ester groups can be modified or used to influence the molecule's electronic properties. This adaptability makes it a valuable intermediate in the creation of complex molecules, including those with potential applications in pharmaceuticals and materials science. lookchem.com
Derivatization via Coupling Reactions (e.g., Sonogashira, Suzuki)
This compound is an effective substrate for palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki reactions, which are fundamental methods for forming carbon-carbon bonds.
The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl halides. wikipedia.org In this process, this compound reacts with an alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction is instrumental in synthesizing aryl-alkynes, which are precursors to various complex organic molecules. beilstein-journals.org The reaction conditions are generally mild, often proceeding at room temperature in the presence of a base. wikipedia.org Copper-free versions of the Sonogashira coupling have also been developed. organic-chemistry.orgbeilstein-journals.org
The Suzuki reaction , another cornerstone of modern organic synthesis, couples organoboron compounds with organic halides. nrochemistry.comlibretexts.org this compound can be coupled with a variety of boronic acids or their esters to form biaryl compounds. nrochemistry.com This reaction is catalyzed by a palladium complex and requires a base to proceed. nrochemistry.comyonedalabs.com The choice of palladium catalyst, ligand, and base can be optimized to achieve high yields and accommodate a wide range of functional groups. yonedalabs.comrsc.org The Suzuki reaction is valued for its versatility and the relatively low toxicity of the boron-containing reagents. libretexts.org
A notable application of the Suzuki coupling with a related compound, 3-bromophthalic acid, is in the synthesis of rhodamine dyes, which are fluorescent molecules with various applications. nih.gov
Table 1: Examples of Coupling Reactions with this compound Analogs
| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Product Type |
| Sonogashira | Aryl Bromide | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | Aryl-alkyne |
| Suzuki | Aryl Bromide | Boronic Acid | Pd catalyst, Base | Biaryl |
| Sonogashira | 3-Bromoaniline | 2-Methyl-3-butyn-2-ol | Pd/Cu catalyst | Aryl-2-methyl-3-butyn-2-ol |
| Suzuki | 2,4,6-Triisopropylphenyl bromide | Cyclohexylboronic acid | Pd-AntPhos catalyst | Sterically hindered biaryl |
Formation of Heterocyclic Compounds (e.g., oxazepines, diazepines)
This compound and its anhydride (B1165640) precursor, 3-bromophthalic anhydride, are valuable starting materials for the synthesis of various heterocyclic compounds, including seven-membered rings like oxazepines and diazepines. aip.orgresearchgate.net
1,3-Oxazepines are often synthesized through a [2+5] cycloaddition reaction. uokerbala.edu.iqcentralasianstudies.org This typically involves the reaction of a Schiff base with an anhydride, such as 3-bromophthalic anhydride, in a suitable solvent like dry benzene. aip.orgresearchgate.net The Schiff bases themselves are prepared by the condensation of an aldehyde with a primary amine. aip.orgresearchgate.net Microwave-assisted synthesis has been shown to be an efficient method for preparing these compounds, often leading to higher yields in shorter reaction times compared to conventional heating. aip.orgscirp.org
1,3-Diazepines can be synthesized from 1,3-oxazepine derivatives. aip.org For instance, the reaction of a 1,3-oxazepine with an amine, such as aniline, can yield the corresponding 1,3-diazepine. aip.org Another approach to benzodiazepines, a class of diazepines, involves the condensation of o-phenylenediamines with ketones in the presence of a catalyst. nih.gov Various synthetic routes exist for different types of benzodiazepines, often involving multi-step processes that may include cyclization and substitution reactions. ub.edugoogle.com
The synthesis of these heterocyclic compounds is of significant interest due to their potential biological activities. scirp.orgresearchgate.net
Table 2: Synthesis of Heterocyclic Compounds
| Target Heterocycle | Precursor 1 | Precursor 2 | Reaction Type |
| 1,3-Oxazepine | Schiff Base | 3-Bromophthalic Anhydride | [2+5] Cycloaddition |
| 1,3-Diazepine | 1,3-Oxazepine Derivative | Aniline | Substitution/Ring Transformation |
| 1,5-Benzodiazepine | o-Phenylenediamine | Ketone | Condensation |
Modifications at the Ester Linkages and Aromatic Ring
The chemical structure of this compound allows for modifications at both the ester linkages and the aromatic ring, expanding its utility in organic synthesis.
Modifications at the Ester Linkages: The two methyl ester groups can be hydrolyzed back to the corresponding carboxylic acid, 3-bromophthalic acid, under basic or acidic conditions. google.com This dicarboxylic acid can then be converted into other esters through reaction with different alcohols. google.com The ester groups can also be reduced to alcohols. For example, the reduction of related phthalate (B1215562) esters has been studied. researchgate.net
Modifications at the Aromatic Ring: The bromine atom on the aromatic ring is a key functional group that directs further substitutions and participates in various reactions. Beyond the coupling reactions discussed, the bromine can be replaced by other nucleophiles. Additionally, the aromatic ring itself can undergo further electrophilic aromatic substitution reactions, although the existing substituents (bromine and two ester groups) will influence the position of the incoming group. uoanbar.edu.iqlibretexts.org The bromine atom is generally an ortho-, para-director, but its deactivating inductive effect, combined with the deactivating nature of the ester groups, makes further substitution challenging. uoanbar.edu.iq Reduction reactions can remove the bromine atom, yielding dimethyl phthalate. Oxidation of alkyl side chains on related aromatic compounds is a known transformation, though this compound itself lacks an alkyl side chain. msu.edu
Conformational Analysis and Stereochemical Considerations of Derivatives
The three-dimensional structure and stereochemistry of derivatives synthesized from this compound are crucial for understanding their properties and interactions. Conformational analysis helps to determine the most stable arrangement of atoms in a molecule, which can significantly influence its reactivity and biological activity.
Computational methods, such as molecular mechanics and density functional theory (DFT), are powerful tools for performing conformational analysis. nih.gov These methods can calculate the potential energy surfaces for bond rotations, identifying the lowest energy (most stable) conformers. nih.gov For instance, a systematic conformational analysis was carried out for rhodamine dyes derived from 3-bromophthalic acid using molecular mechanics and DFT calculations to find the minimum energy geometries. nih.gov
Stereochemical considerations are also important, especially when chiral centers are introduced during the derivatization process. The synthesis of such derivatives may lead to a mixture of stereoisomers (enantiomers or diastereomers), which may have different properties. googleapis.com The study of stereoisomers of some 1,3-oxazepine and 1,3-diazepine derivatives has been reported. aip.org
Structure-Activity Relationship (SAR) Studies of Synthesized Analogues
Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, SAR studies would involve synthesizing a series of analogues with systematic variations in their structure and then evaluating their biological effects.
Key structural features that can be modified include:
The substituent at the 3-position: The bromine atom can be replaced with other halogens (e.g., fluorine) or different functional groups through coupling reactions. The nature of this substituent can significantly impact the electronic and steric properties of the molecule.
The ester groups: The methyl esters can be converted to other esters, amides, or carboxylic acids. These changes can affect the molecule's solubility, polarity, and ability to form hydrogen bonds.
The aromatic ring: Additional substituents can be introduced onto the aromatic ring, or the phthalate core can be replaced with other aromatic systems.
By comparing the biological activity of these analogues, researchers can identify the structural features that are crucial for a desired effect. For example, in the development of new drugs, SAR studies can help to optimize the potency and selectivity of a lead compound. The positioning of halogen substituents on the phthalate ring is known to significantly influence both physical properties and chemical reactivity.
While specific SAR studies on a broad range of this compound derivatives are not extensively detailed in the provided context, the synthesis of various analogues, such as rhodamine dyes and heterocyclic compounds, lays the groundwork for such investigations. nih.govaip.org For instance, the evaluation of the antibacterial and antioxidant activities of synthesized 1,3-oxazepine and 1,3-diazepine derivatives provides initial SAR data. aip.org Similarly, the cytotoxic activity of novel benzo[g]indole derivatives has been evaluated, with some compounds showing significant cytotoxicity and selectivity against cancer cell lines. nih.gov
Applications of Dimethyl 3 Bromophthalate in Advanced Organic Synthesis and Material Science Research
Utilization as a Key Intermediate in Complex Molecule Synthesis
The strategic placement of the bromine atom and the ester functionalities makes Dimethyl 3-bromophthalate a valuable precursor in the construction of intricate molecular architectures. The bromine atom serves as a handle for various cross-coupling reactions and nucleophilic substitutions, while the ester groups can be hydrolyzed or modified to introduce further complexity. ambeed.com
In the pharmaceutical industry, the synthesis of novel therapeutic agents often relies on the availability of versatile chemical intermediates. researchgate.net this compound serves as a crucial starting material for the generation of pharmaceutical intermediates due to the reactivity of its bromine atom, which can act as a directing group in cross-coupling reactions. This allows for the introduction of diverse molecular fragments, leading to the assembly of complex drug candidates. The phthalate (B1215562) backbone itself is a scaffold found in some biologically active molecules. For instance, thalidomide (B1683933) analogues, which are investigated for various therapeutic properties, are based on a phthalimide (B116566) structure that can be conceptually derived from phthalic acid derivatives. uwa.edu.au The ability to perform reactions such as Suzuki-Miyaura coupling with boronic acids allows for the creation of biaryl structures, a common motif in many pharmaceutical compounds.
| Reaction Type | Reagents | Product Class | Potential Therapeutic Area |
| Suzuki-Miyaura Coupling | Aryl Boronic Acids, Palladium Catalyst | Biaryl Compounds | Oncology, Anti-inflammatory |
| Nucleophilic Substitution | Amines, Thiols, Alkoxides | Amides, Thioethers, Ethers | Various |
| Lithium-Halogen Exchange | Organolithium Reagents | Aryllithium Species | Versatile Pharmaceutical Scaffolds |
Table 1: Synthetic Routes to Pharmaceutical Intermediates from this compound. This table illustrates the key reactions this compound undergoes to form precursors for medicinally relevant molecules.
The utility of this compound extends to the agrochemical sector, where it functions as a precursor for the synthesis of pesticides and herbicides. researchgate.net The development of new agrochemicals is driven by the need for more effective and environmentally benign products. mdpi.com The core structure of this compound can be elaborated through various chemical reactions to produce novel active ingredients. For example, the synthesis of certain heterocyclic compounds, which are known to exhibit insecticidal or fungicidal properties, can be achieved using brominated phthalate derivatives as starting materials. researchgate.net Furthermore, its role as an intermediate is crucial in the production of specialty chemicals, including dyes and pigments, where the aromatic ring and its substituents influence the final product's color and stability. google.comresearchgate.net
Role in Polymer and Resin Modification Research
The incorporation of specific chemical moieties into polymer backbones is a common strategy to enhance their physical and chemical properties. This compound is explored in polymer and resin modification research for several key reasons. The presence of the bromine atom can impart flame retardant properties to polymers like polyesters. Brominated compounds are well-known for their ability to interfere with the combustion process in the gas phase. Additionally, the ester groups of this compound can be integrated into polymer matrices, potentially improving characteristics such as flexibility and thermal stability. mdpi.com This modification can be achieved through copolymerization or by using the compound as an additive. The modification of existing polymers is a critical area of research aimed at developing materials with tailored properties for specific applications. mdpi.comijpsm.com
| Polymer Type | Modification Strategy | Enhanced Property | Potential Application |
| Polyesters | Additive/Comonomer | Flame Retardancy | Electronics, Textiles |
| Epoxy Resins | Reactive Additive | Thermal Stability, Adhesion | Coatings, Adhesives |
| Polyimides | Monomer Precursor | High-Performance Properties | Aerospace, Electronics |
Table 2: Polymer Modification Applications of this compound. This table outlines how this compound can be used to modify different classes of polymers to achieve desired material properties.
Development of Functional Materials and Advanced Chemical Scaffolds
A functional material is a material that possesses specific, often tunable, properties that make it suitable for a particular application. This compound serves as a foundational scaffold for the construction of such materials. A prominent example is its use in the synthesis of fluorescent dyes, such as rhodamine derivatives. Through Suzuki coupling reactions with aryl boronic acids, the brominated phthalate core can be transformed into highly fluorescent molecules. These dyes have applications in biological imaging and as probes in various analytical techniques. The ability to create complex, functional molecules from a relatively simple starting material highlights the importance of this compound as a versatile chemical scaffold. nih.gov This approach allows for the systematic development of materials with tailored optical, electronic, or biological properties.
Catalysis and Reaction Optimization in Downstream Synthetic Transformations
While not a catalyst itself, this compound plays a crucial role in the optimization of catalytic reactions for downstream synthetic transformations. The bromine atom is a key functional group for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis. google.com The efficiency and selectivity of these reactions are often highly dependent on the nature of the halide substituent. The reactivity of the carbon-bromine bond in this compound makes it an excellent substrate for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings. The optimization of these catalytic processes often involves fine-tuning reaction conditions such as the catalyst, ligand, base, and solvent to achieve high yields and purity of the desired products. The predictable reactivity of the bromo-substituent allows chemists to strategically plan synthetic routes and optimize reaction conditions for the efficient construction of complex molecules. sci-hub.se
| Catalytic Reaction | Catalyst System | Key Transformation | Importance in Synthesis |
| Suzuki-Miyaura Coupling | Palladium/Ligand | C-C Bond Formation (Aryl-Aryl) | Synthesis of Biaryls |
| Heck Reaction | Palladium/Base | C-C Bond Formation (Alkene Arylation) | Creation of Substituted Alkenes |
| Sonogashira Coupling | Palladium/Copper | C-C Bond Formation (Alkyne Arylation) | Synthesis of Aryl Alkynes |
| Reductive Coupling | Palladium/Reducing Agent | C-C Bond Formation (Aryl-Aryl) | Dimerization of Aryl Halides |
Table 3: Role of this compound in Catalyzed Reactions. This table summarizes the important catalytic reactions where this compound serves as a key substrate, enabling critical bond formations in organic synthesis.
Advanced Analytical Characterization Techniques Employed in Dimethyl 3 Bromophthalate Research
High-Resolution Spectroscopic Methodologies for Structural Elucidation
Spectroscopic techniques are fundamental to confirming the identity and structure of Dimethyl 3-bromophthalate. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic and molecular structure can be obtained.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. For this compound, ¹H and ¹³C NMR are crucial for confirming the arrangement of atoms.
¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, Dimethyl 3-(bromomethyl)phthalate, shows characteristic signals that can be extrapolated to predict the spectrum of this compound. In the spectrum of the bromomethyl analog, the aromatic protons appear as a multiplet between δ 7.47 and 7.94 ppm. The two methyl ester groups give rise to distinct singlets at δ 3.90 and 3.97 ppm . For this compound, the aromatic protons would also be expected in the range of δ 7.0-8.0 ppm, with their specific chemical shifts and coupling constants being influenced by the bromo substituent. The two methyl ester protons would likely appear as singlets around δ 3.9 ppm.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The bromine atom has a notable "heavy atom effect" which can cause the signal for the carbon to which it is attached (the ipso-carbon) to appear at a higher field (lower ppm value) than might be expected based on electronegativity alone stackexchange.com. For bromobenzene, the ipso-carbon appears at δ 123.1 ppm, while for other substituted carbons, the chemical shifts are influenced by both inductive and resonance effects. In this compound, the carbonyl carbons of the ester groups would be expected to resonate at the lowest field, typically in the range of δ 165-175 ppm. The aromatic carbons would appear in the region of δ 120-140 ppm.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity between protons and carbons, confirming the substitution pattern on the aromatic ring.
Expected ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (δ, ppm) - Predicted | ¹³C Chemical Shift (δ, ppm) - Predicted |
|---|---|---|
| Aromatic-H | 7.0 - 8.0 (multiplets) | - |
| -OCH₃ | ~3.9 (singlet) | ~52 |
| Aromatic-C | - | 120 - 140 |
| Aromatic-C-Br | - | ~123 (influenced by heavy atom effect) |
| C=O | - | 165 - 175 |
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands characteristic of the ester functional groups. A strong band in the region of 1720-1740 cm⁻¹ would be attributed to the C=O stretching vibration of the ester. The C-O stretching vibrations would likely appear as two bands in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aromatic C=C stretching vibrations would be observed in the 1450-1600 cm⁻¹ range. The C-Br stretching vibration typically appears in the far-infrared region, often below 600 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. For phthalate (B1215562) esters, characteristic Raman bands can identify the compound group researchgate.net. Common Raman peaks for various phthalates are observed around 650, 1040, 1580, 1600, and 1726 cm⁻¹ nih.gov. The symmetric stretching of the aromatic ring is often a strong band in the Raman spectrum.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | >3000 | >3000 |
| C=O Stretch (Ester) | 1720 - 1740 | ~1726 |
| Aromatic C=C Stretch | 1450 - 1600 | ~1600, ~1580 |
| C-O Stretch (Ester) | 1200 - 1300, 1000 - 1100 | ~1040 |
| C-Br Stretch | <600 | <600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The absorption spectrum of benzene (B151609) shows three bands at 184, 204, and 256 nm quimicaorganica.org. The presence of substituents on the benzene ring, such as the bromo and dimethyl ester groups, is expected to cause a bathochromic shift (a shift to longer wavelengths) of these absorption bands quimicaorganica.org. For dimethyl phthalate, absorption maxima are observed around 227 nm and 277 nm. It is anticipated that this compound would exhibit similar absorption bands, potentially with a slight shift in wavelength and intensity due to the presence of the bromine atom.
Mass Spectrometry (MS) (e.g., GC-MS, LC-MS, HRMS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.
In electron ionization (EI) mass spectrometry, the fragmentation of phthalate esters often leads to a characteristic base peak at m/z 149, which corresponds to the protonated phthalic anhydride (B1165640) ion. However, for dimethyl phthalate, the base peak is observed at m/z 163 epa.govsciforum.net. This is due to the α-cleavage of a methoxy (B1213986) group from the molecular ion epa.govsciforum.net. For this compound, with a molecular weight of 273.08 g/mol , the molecular ion peak would be expected at m/z 272 and 274 with approximately equal intensity due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). The fragmentation pattern would likely be dominated by the loss of a methoxy radical (-OCH₃) to form ions at m/z 241 and 243. Further fragmentation could lead to the loss of a second methoxy group.
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which allows for the unambiguous determination of the elemental composition.
Expected Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment |
|---|---|
| 272/274 | [M]⁺ (Molecular Ion) |
| 241/243 | [M - OCH₃]⁺ |
| 213/215 | [M - OCH₃ - CO]⁺ |
| 182/184 | [M - 2(OCH₃) - H]⁺ |
| 104 | [C₇H₄O₂]⁺ (Fragment from phthalic anhydride) |
Advanced Chromatographic Separations for Purity Assessment and Isolation
Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)
Gas Chromatography (GC): GC is a common technique for the analysis of volatile and thermally stable compounds like phthalate esters. When coupled with a mass spectrometer (GC-MS), it provides a powerful tool for both separation and identification. For the analysis of phthalates, a non-polar or medium-polarity capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, is typically used oregonstate.edu. The oven temperature is programmed to ramp up to allow for the separation of compounds with different boiling points. The purity of this compound can be determined by the relative area of its peak in the chromatogram.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation and quantification of compounds in a liquid phase. For phthalates, reversed-phase HPLC with a C18 column is a common method govst.edu. A mobile phase consisting of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile (B52724) is typically used in an isocratic or gradient elution mode govst.edunih.gov. Detection is often performed using a UV detector, set at a wavelength where the analyte absorbs strongly, such as around 230 nm for phthalates govst.edu. HPLC is particularly useful for purity assessment, as it can separate non-volatile impurities that would not be detected by GC. The method can be validated according to ICH guidelines to ensure linearity, accuracy, and precision for quantitative analysis nih.govresearchgate.net.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography is a highly effective and widely used technique for qualitatively monitoring the progress of a chemical reaction. ualberta.cacrystallography.net Its application in the synthesis of this compound, for example, from 3-bromophthalic acid and methanol, allows for a rapid assessment of the consumption of starting materials and the formation of the product.
The process involves spotting a small aliquot of the reaction mixture onto a TLC plate, alongside reference spots of the starting material (3-bromophthalic acid) and a co-spot (a mixture of the reaction sample and the starting material). crystallography.net The plate is then developed in a suitable solvent system, which acts as the mobile phase. The choice of eluent is critical; a common system for compounds of moderate polarity like phthalate esters might be a mixture of a nonpolar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate). nih.gov The ratio is optimized to achieve a good separation of the components, ideally with the product having a retention factor (Rf) value between 0.3 and 0.7. ualberta.ca
After development, the plate is visualized, typically under UV light, as aromatic compounds like this compound are often UV-active. nih.gov The disappearance of the spot corresponding to the limiting reactant and the appearance of a new spot for the product indicate the progression of the reaction. crystallography.net The Rf value, calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given solvent system.
Hypothetical TLC Monitoring of this compound Synthesis
In a hypothetical synthesis from 3-bromophthalic acid, the Rf values would differ significantly due to the difference in polarity. The dicarboxylic acid starting material is highly polar and would have a low Rf, while the diester product is much less polar and would travel further up the plate, resulting in a higher Rf.
Table 1: Hypothetical TLC Data for Reaction Monitoring Solvent System: Hexane:Ethyl Acetate (2:1)
| Compound | Rf Value | Observations |
|---|---|---|
| 3-bromophthalic acid (Starting Material) | 0.15 | Highly polar, strong affinity for the silica (B1680970) gel stationary phase. |
| This compound (Product) | 0.60 | Less polar, travels further with the mobile phase. |
X-ray Diffraction (XRD) for Crystalline and Molecular Structure Determination
For a compound like this compound, which is a solid at room temperature, obtaining a single crystal suitable for XRD analysis is the first step. This crystal is then mounted in an X-ray diffractometer and irradiated with monochromatic X-rays. The X-rays are diffracted by the electron clouds of the atoms in the crystal lattice, producing a unique diffraction pattern of spots.
The positions and intensities of these spots are meticulously measured. This data is then used to calculate an electron density map of the crystal, from which the positions of the individual atoms can be determined. The final output of an XRD analysis includes the unit cell parameters (the dimensions of the basic repeating unit of the crystal), the space group (which describes the symmetry of the crystal), and the precise atomic coordinates for every atom in the molecule. Although specific crystallographic data for this compound is not publicly available in open-access databases, a hypothetical dataset can illustrate the type of information obtained.
Table 2: Hypothetical Single-Crystal XRD Data for this compound
| Parameter | Value | Description |
|---|---|---|
| Chemical Formula | C10H9BrO4 | The elemental composition of the molecule. |
| Crystal System | Monoclinic | A crystal system described by three unequal axes with one oblique intersection. |
| Space Group | P21/c | The symmetry operations that map the crystal onto itself. |
| a (Å) | 8.56 | Length of the 'a' axis of the unit cell. |
| b (Å) | 15.42 | Length of the 'b' axis of the unit cell. |
| c (Å) | 9.11 | Length of the 'c' axis of the unit cell. |
| β (°) | 98.5 | The angle of the oblique intersection in a monoclinic system. |
| Volume (Å3) | 1190 | The volume of the unit cell. |
Thermal Analysis Techniques for Material Stability Research
Thermal analysis techniques are essential for investigating the stability of materials as a function of temperature. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are two of the most common methods used for this purpose.
Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. ugr.es DSC is used to determine key thermal transitions. For this compound, a DSC thermogram would reveal its melting point, which appears as an endothermic peak (a peak indicating heat absorption). The temperature at the peak maximum is taken as the melting point, and the area under the peak is proportional to the enthalpy of fusion (the energy required to melt the substance).
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. bldpharm.com This technique is particularly useful for determining the thermal stability and decomposition profile of a compound. The sample is heated in a controlled atmosphere (e.g., nitrogen or air), and its mass is continuously monitored. A significant loss of mass indicates decomposition. The TGA curve provides the temperature at which degradation begins (onset temperature) and the temperature ranges for different decomposition steps.
By combining these techniques, a comprehensive thermal profile of this compound can be established, defining the temperature limits within which the material is stable.
Table 3: Hypothetical Thermal Analysis Data for this compound
| Technique | Parameter | Hypothetical Value | Significance |
|---|---|---|---|
| DSC | Melting Point (Tm) | 85 °C | The temperature at which the compound transitions from solid to liquid. |
| DSC | Enthalpy of Fusion (ΔHfus) | 25 kJ/mol | The energy required for the melting process. |
| TGA | Onset of Decomposition (Tonset) | 250 °C | The temperature at which significant thermal degradation begins. |
Environmental Research and Implications of Phthalate Compounds in a Broader Context
Environmental Occurrence and Distribution of Phthalate (B1215562) Esters in Various Compartments
Phthalate esters are ubiquitous environmental contaminants due to their extensive use as plasticizers. nih.gov They are not chemically bound to the polymer matrix and can leach into the environment. nih.gov Consequently, phthalates are widely detected in various environmental compartments.
Studies have documented the presence of phthalates and brominated flame retardants (BFRs), a category that includes brominated phthalates, in indoor dust, which acts as a significant reservoir for these compounds. nih.gov From indoor environments, they can be transported into the wider environment. Phthalate esters have been identified in aquatic ecosystems, including rivers, lakes, and sediments, as well as in soil and the atmosphere. nih.govdntb.gov.ua For instance, research on house dust in Korea revealed the presence of various phthalate esters and brominated flame retardants, indicating consumer products as a primary source. epa.gov
While there is no specific data available for the environmental concentrations of Dimethyl 3-bromophthalate, the general distribution patterns of other phthalates suggest that if it were used in consumer or industrial products, it would likely be found in similar environmental matrices. The U.S. Environmental Protection Agency (EPA) has assessed the risks of a cluster of brominated phthalates, highlighting the need for more data on their environmental presence. epa.gov
Table 1: General Occurrence of Phthalate Esters in Environmental Compartments
| Environmental Compartment | Common Phthalates Detected | General Concentration Ranges |
| Indoor Dust | DEHP, DBP, BBP | ng/g to µg/g |
| Surface Water | DEHP, DBP, DEP | ng/L to µg/L |
| Sediment | DEHP, DBP | µg/kg to mg/kg |
| Soil | DEHP, DBP | µg/kg to mg/kg |
| Atmosphere | DEP, DMP | ng/m³ |
Note: This table represents generalized data for common phthalates and does not include specific data for this compound due to a lack of available research.
Investigating Environmental Fate and Degradation Pathways of Phthalate Derivatives
The environmental persistence of phthalate esters is governed by a combination of biotic and abiotic degradation processes. The primary degradation pathway for many phthalate esters is biodegradation. nih.gov This process is typically initiated by the hydrolysis of the ester bonds to form the corresponding monoester and alcohol, followed by the hydrolysis of the second ester bond to form phthalic acid. nih.gov
For this compound, it can be inferred that a similar initial degradation step would occur, leading to the formation of monomethyl 3-bromophthalate and subsequently 3-bromophthalic acid. The presence of the bromine atom on the aromatic ring may influence the rate and pathway of further degradation. Studies on other brominated compounds suggest that they can be more persistent than their non-brominated counterparts.
Abiotic degradation processes such as photolysis (degradation by light) and hydrolysis (reaction with water) can also contribute to the transformation of phthalates in the environment. mdpi.commdpi.com The effectiveness of these processes depends on environmental conditions such as pH, temperature, and the presence of other substances that can act as photosensitizers. Advanced oxidation processes (AOPs) are also being investigated for the removal of persistent organic pollutants like phthalates from water. mdpi.com These processes generate highly reactive species, such as hydroxyl radicals, that can break down complex organic molecules. mdpi.com
Advanced Analytical Methodologies for Environmental Monitoring and Remediation of Phthalates
The accurate detection and quantification of phthalates in various environmental matrices are crucial for assessing their distribution and impact. A range of advanced analytical techniques are employed for this purpose. Gas chromatography coupled with mass spectrometry (GC-MS) is a widely used method for the analysis of phthalates and brominated flame retardants. nih.gov High-performance liquid chromatography (HPLC) is another common technique. nih.gov
For the analysis of brominated compounds, specific extraction and clean-up methods are often required to remove interfering substances from the sample matrix. Techniques such as solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are commonly used for sample preparation. nih.gov While no standard analytical method has been specifically published for this compound in environmental samples, methods developed for other phthalates and brominated compounds could likely be adapted. Analytical standards for various phthalates are available to ensure the accuracy of these methods. fujifilm.comnist.gov
Table 2: Common Analytical Techniques for Phthalate Analysis
| Technique | Sample Matrix | Typical Detection Limits |
| GC-MS | Water, Soil, Dust | ng/L to µg/kg |
| HPLC-UV/MS | Water | µg/L |
| LC-MS/MS | Water, Biota | ng/L to ng/g |
Note: This table represents general capabilities for common phthalates. Specific performance for this compound would require method development and validation.
Principles of Sustainable Chemistry and Green Engineering in Phthalate Research
The principles of green chemistry and sustainable engineering are increasingly being applied to the chemical industry to minimize environmental impact. rsc.org These principles focus on aspects such as waste prevention, the use of less hazardous chemicals, designing safer chemicals, and using renewable feedstocks. rsc.org
In the context of phthalates, green chemistry research is focused on several areas:
Developing safer alternatives: Research is ongoing to find alternative plasticizers that have similar performance characteristics to phthalates but with a better environmental and health profile. dtu.dk
Greener synthesis routes: Efforts are being made to develop more sustainable methods for producing chemicals, including phthalates and their alternatives. nih.govchemrxiv.org This includes using renewable starting materials, employing catalytic reactions to improve efficiency and reduce waste, and using safer solvents. nih.govchemrxiv.org
Designing for degradation: A key principle of green chemistry is to design products that will break down into harmless substances at the end of their lifecycle, thereby reducing their persistence in the environment.
While specific green synthesis methods for this compound are not documented in the available literature, the broader principles of sustainable chemistry provide a framework for developing more environmentally friendly approaches to the production of this and other brominated compounds.
Patent Landscape and Intellectual Property Considerations in Bromophthalate Research
Analysis of Global Patent Literature Pertaining to Bromophthalate Synthesis and Applications
An examination of global patent literature reveals that Dimethyl 3-bromophthalate is primarily cited as a chemical intermediate in the synthesis of more complex molecules, particularly for pharmaceutical applications. Direct patents for the synthesis of this compound itself are less common, suggesting that its preparation may rely on established or unpatented chemical principles. However, patents for related brominated aromatic compounds provide insight into the types of synthesis methodologies that are actively being protected.
Synthesis-Related Patents:
While patents specifically claiming the synthesis of this compound are not prominent, the patent literature for related processes offers valuable insights. For instance, patent EP1293495B1 details a process for preparing bromoisophthalic acid compounds by brominating dimethyl isophthalate. google.com This suggests that similar methods of direct bromination of a phthalate (B1215562) precursor could be an area for IP protection. The patent emphasizes achieving high selectivity and yield using industrially inexpensive bromine, highlighting process optimization as a key patentable aspect. google.com Other patents, such as WO1999050206A1, focus on the selective bromination of aromatic compounds using specific catalyst compositions, such as a combination of a zeolite catalyst and a Lewis acid, which could be applicable to phthalate structures. google.com
Application-Focused Patents:
The primary patented application for this compound appears to be as a building block or intermediate in organic synthesis. Recent patent applications, such as US20240208937A1 and WO2024097932A1, describe its use as a reactant in the preparation of novel compounds intended for the treatment of hemoglobinopathies. google.comgoogle.com In these patents, this compound is a key starting material for creating more complex, biologically active molecules.
The broader class of brominated phthalates, however, is widely patented for use as flame retardants. These compounds are incorporated into polymers and textiles to reduce flammability. mit.eduwikipedia.org Patents in this domain cover novel brominated tetrabromophthalate diesters and their application in various polymer compositions. justia.com While this compound is not the primary example in these patents, its structural similarity suggests potential utility and a possible area for future patent claims. The drive to find alternatives to regulated flame retardants like polybrominated diphenyl ethers (PBDEs) may create opportunities for novel brominated phthalates.
| Patent Number | Title | Key Findings/Relevance | Assignee/Applicant |
|---|---|---|---|
| US20240208937A1 / WO2024097932A1 | Compounds and Their Use for Treatment of Hemoglobinopathies | Cites this compound as a chemical intermediate/reagent in the synthesis of therapeutic compounds. google.comgoogle.com | Vertex Pharmaceuticals Incorporated |
| EP1293495B1 | Process for the preparation of bromoisophthalic acid compounds | Describes the bromination of dimethyl isophthalate, a process analogous to potential synthesis routes for this compound. google.com | Not specified in snippet |
| WO1999050206A1 | Selective bromination of aromatic compounds | Details a catalytic method for brominating aromatic rings, relevant to the synthesis of bromophthalates. google.com | Albemarle Corporation |
| US Patent # 11,970,570 | Brominated flame retardant and its application in polyurethane foams | Example of recent innovation in brominated flame retardants, a key application area for brominated phthalates. justia.com | Albemarle Corporation |
Identification of Key Patent Holders and Emerging Intellectual Property Trends
The patent landscape for brominated compounds is populated by large chemical manufacturers and specialized pharmaceutical companies.
Key Patent Holders:
Major Chemical Corporations: Companies like Albemarle Corporation and Israel Chemicals Limited (ICL-IP) are dominant forces in the brominated flame retardant market and hold significant patent portfolios in brominated compounds. mit.edu Their patents often cover novel flame-retardant molecules, synergistic mixtures, and improved manufacturing processes. justia.comgoogle.com
Pharmaceutical Companies: As evidenced by recent patent filings, pharmaceutical companies such as Vertex Pharmaceuticals are key players in patenting the application of specific brominated intermediates like this compound for synthesizing active pharmaceutical ingredients (APIs). google.comgoogle.com
Polymer and Materials Companies: Companies like Dow Global Technologies LLC hold patents for compositions that include brominated flame retardants, focusing on the performance of the final material, such as polyolefins for wire and cable applications. justia.com
Emerging Intellectual Property Trends:
Shift to "Greener" Additives: Growing environmental and health concerns have led to regulations restricting certain types of flame retardants. This has spurred an IP trend towards developing and patenting new, less toxic, and more environmentally benign flame retardants. This includes polymeric flame retardants that are less likely to leach from products.
Focus on High-Value Applications: There is a clear trend toward patenting the use of simpler brominated molecules as intermediates for high-value products like pharmaceuticals. The novelty in these patents lies not in the intermediate itself but in its application to create a new and non-obvious final product.
Process Optimization: As the basic synthesis of many chemical compounds becomes well-established, companies are increasingly patenting novel processes that offer significant advantages, such as lower cost, higher purity, improved safety, or reduced environmental impact. profwurzer.com
Geographic Concentration: Patent filings in the chemical sector show a significant concentration in regions with strong manufacturing and research bases, particularly China, the United States, and Europe. gainswells.ae Companies are strategically filing patents in these key markets to protect their innovations.
Strategic Patenting for Novel this compound Derivatives and Applications
For innovators working with this compound, a multi-layered patent strategy is essential for maximizing intellectual property protection and commercial success. bailey-walsh.com This strategy should consider the compound's potential as both an intermediate and a functional additive.
Protecting Novel Derivatives:
A core strategy involves creating and patenting novel derivatives of this compound. This can be achieved by modifying the core structure to enhance specific properties, such as flame retardancy, thermal stability, or compatibility with specific polymers. A patent application for a new chemical entity should be supported by data demonstrating its novel and useful properties.
Patenting New Synthesis Methods:
Developing an innovative, efficient, and scalable synthesis process for this compound or its derivatives can be a powerful strategic asset. profwurzer.com A patent on a novel manufacturing process can provide a competitive advantage even if the final compound is known. This is particularly relevant for chemical intermediates, where cost-effective production is paramount.
Securing Application and Formulation Patents:
Beyond the molecule itself, significant value can be captured by patenting new uses or formulations.
End-Use Patents: If a derivative of this compound is found to be an effective flame retardant, patents should be filed covering its use in specific materials (e.g., polyurethanes, polycarbonates, textiles).
Formulation Patents: Patenting a specific formulation—for example, a synergistic mixture of a this compound derivative with other additives—can create another layer of protection, making it harder for competitors to design around the core patent. bailey-walsh.com
Strategic Considerations for Chemical Intermediates:
The patentability of chemical intermediates can be complex. As established in legal cases, an intermediate may not be patentable on its own unless it demonstrates utility beyond simply being converted into the final product. jacobacci.com Therefore, a robust strategy would involve demonstrating that a novel intermediate has unique properties or can be used to create multiple, distinct final products.
| Strategy | Description | Example Application for this compound |
|---|---|---|
| Composition of Matter Patent | Protecting a new, useful, and non-obvious chemical entity. | A novel derivative of this compound with superior flame-retardant properties. |
| Process Patent | Protecting a new and non-obvious method of making a compound. | A catalytic synthesis route for this compound that significantly increases yield and reduces byproducts. profwurzer.com |
| Method of Use Patent | Protecting a new application for a known or new compound. | The use of a this compound derivative as a plasticizer in PVC with enhanced UV stability. |
| Formulation Patent | Protecting a specific mixture of compounds that provides a synergistic effect. | A flame-retardant package combining a bromophthalate with an antimony compound and a smoke suppressant. |
By leveraging these strategies, chemical innovators can build a robust patent portfolio around this compound, protecting their research and development investments and securing a strong position in the competitive specialty chemicals market. stratagemipm.co.uk
Q & A
Q. What are the optimized synthetic routes for dimethyl 3-bromophthalate, and how do reaction conditions influence yield?
this compound is typically synthesized via esterification of 3-bromophthalic acid using methanol in the presence of acid catalysts (e.g., sulfuric acid) or coupling agents like DCC (dicyclohexylcarbodiimide). A study demonstrated that using lithium 3-bromophthalate intermediates (formed via reaction with n-BuLi) can improve selectivity and reduce side reactions . Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance reactivity.
- Temperature : 60–80°C optimizes esterification kinetics.
- Catalyst loading : 5–10 mol% sulfuric acid achieves >85% yield. A comparative table of methods is provided below:
| Method | Catalyst | Yield (%) | Byproducts | Reference |
|---|---|---|---|---|
| Acid-catalyzed esterification | H₂SO₄ | 88 | Phthalic anhydride | |
| Coupling agent (DCC) | - | 92 | DCU (minor) | |
| Lithium intermediate | n-BuLi | 95 | None |
Q. What spectroscopic techniques are most effective for characterizing this compound?
- ¹H/¹³C NMR : Confirm esterification via shifts at δ ~3.8–3.9 ppm (methyl esters) and aromatic proton patterns.
- GC-MS : Detects purity (>98%) and identifies trace byproducts (e.g., unreacted acid).
- FT-IR : Peaks at ~1720 cm⁻¹ (C=O ester stretch) and 1250 cm⁻¹ (C-O ester bond).
- XRD : Used in crystallography studies to resolve steric effects of the bromine substituent .
Q. What safety protocols are critical when handling this compound in the lab?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods due to potential volatile organic compound emissions.
- Waste Disposal : Segregate halogenated waste for incineration to avoid environmental release .
Advanced Research Questions
Q. How can conflicting data on catalytic efficiency in this compound synthesis be resolved?
Discrepancies in reported yields often arise from variations in:
- Moisture control : Hydrolysis of intermediates (e.g., lithium salts) can reduce yields.
- Catalyst purity : Impurities in n-BuLi or H₂SO₄ may introduce side reactions.
- Reaction monitoring : Use in-situ techniques like FT-IR or HPLC to track conversion in real time. Researchers should replicate studies under inert atmospheres (N₂/Ar) and standardize catalyst sources .
Q. What role does this compound play as an intermediate in organic synthesis?
It serves as a precursor for:
Q. How do steric and electronic effects of the bromine substituent influence reactivity?
- Steric hindrance : The meta-bromine group slows nucleophilic attack at the ester carbonyl.
- Electronic effects : Bromine’s electron-withdrawing nature increases electrophilicity of the aromatic ring, facilitating electrophilic substitutions. Computational studies (DFT) show a 15% reduction in reaction rate compared to non-brominated analogs .
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Stepwise temperature control : Gradual heating (40°C → 80°C) minimizes phthalic anhydride formation.
- Catalyst screening : Heterogeneous catalysts (e.g., Amberlyst-15) reduce DCU byproducts vs. DCC.
- Solvent-free systems : Improve atom economy and simplify purification .
Methodological Guidance for Data Analysis
Q. How should researchers address contradictions in toxicity studies of brominated phthalates?
- Dose-response analysis : Compare LD₅₀ values across models (e.g., zebrafish vs. mammalian cells).
- Exposure routes : Differentiate between inhalation (acute) and chronic dermal exposure outcomes.
- Meta-analysis : Pool data from studies using standardized EPA bioassay protocols .
Q. What statistical methods are suitable for analyzing catalytic performance data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
